Bismuth(III) trifluoromethanesulfonate

α-aminophosphonates multicomponent reaction bismuth catalysis

Bismuth(III) triflate (Bi(OTf)₃) is the definitive Lewis acid for demanding catalytic transformations. Direct comparative data prove it outperforms Al, Ga, Ln, and Sc triflates in Friedel‑Crafts acylation and delivers a 40‑fold reduction in α‑aminophosphonate reaction time versus BiCl₃ (3 min vs. 2 hr). It operates at catalyst loadings as low as 0.5 mol%, enabling green, cost‑efficient processes and high‑throughput synthesis. For labs replacing expensive Sc(OTf)₃, Bi(OTf)₃ offers equivalent performance at a fraction of the cost. Choose Bi(OTf)₃ to secure reproducibility, maximize yields, and cut operational costs. Available in ≥98% purity.

Molecular Formula C3BiF9O9S3
Molecular Weight 656.2 g/mol
CAS No. 88189-03-1
Cat. No. B052607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth(III) trifluoromethanesulfonate
CAS88189-03-1
SynonymsBismuth Triflate;  Bismuth Tris(trifluoromethanesulfonate);  Bismuth(3+) Triflate;  Bismuth(3+) Trifluoromethanesulfonate;  Bismuth(III) Triflate;  Bismuth(III) Trifluoromethanesulfonate;  Trifluoromethanesulfonic Acid Bismuth(3+) Salt
Molecular FormulaC3BiF9O9S3
Molecular Weight656.2 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3]
InChIInChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyNYENCOMLZDQKNH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth(III) Trifluoromethanesulfonate: Procurement Guide for Bi(OTf)₃ Catalyst Selection


Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, CAS 88189-03-1) is a Lewis acid catalyst belonging to the metal triflate class [1]. Characterized by its high water stability and robust catalytic activity, it facilitates a wide array of organic transformations, including Friedel-Crafts acylation, glycosylation, and cyclotrimerization [2]. The compound's molecular formula is C₃BiF₉O₉S₃, with a molecular weight of 656.18 g/mol, and it is typically supplied as a white to off-white crystalline powder [3].

Why Bi(OTf)₃ Cannot Be Interchanged with Other Metal Triflates or Bismuth Salts


Generic substitution of Bi(OTf)₃ with other metal triflates or bismuth salts is precluded by significant and quantifiable disparities in catalytic activity and selectivity across key reaction classes. Direct comparative studies establish that Bi(OTf)₃ exhibits much higher catalytic activity than other metallic triflates M(OTf)₃ (M = Al, Ga, Ln, or Sc) in Friedel-Crafts acylation [1], and demonstrates superior performance to BiCl₃ in specific transformations such as α-aminophosphonate synthesis [2]. Furthermore, its unique reactivity profile in activating glycosyl halides and its ability to operate at ultra-low catalyst loadings (0.5 mol%) [3] are not replicated by its nearest analogs, rendering cross-catalog selection a scientifically unjustifiable risk to experimental reproducibility and yield optimization.

Bi(OTf)₃ Quantitative Differentiation Evidence for Scientific Procurement


Bi(OTf)₃ vs. BiCl₃: 96.5% Yield in α-Aminophosphonate Synthesis in 3 Minutes vs. 85% in 2 Hours

In a one-pot, three-component synthesis of α-aminophosphonates, Bi(OTf)₃ demonstrates a decisive kinetic advantage over BiCl₃. Quantitative comparison shows that Bi(OTf)₃ achieves a 98% yield within only 3 minutes, whereas BiCl₃ requires 2 hours to reach an 85% yield under identical conditions [1]. This represents a 13-percentage-point yield improvement and a 40-fold reduction in reaction time.

α-aminophosphonates multicomponent reaction bismuth catalysis

Bi(OTf)₃ vs. Al, Ga, Ln, and Sc Triflates: Superior Activity in Friedel-Crafts Acylation of Deactivated Arenes

In the Friedel-Crafts acylation of deactivated arenes such as fluorobenzene, Bi(OTf)₃ is the only catalyst among the tested metal triflates that enables the reaction to proceed in high yield. The catalytic activity of Bi(OTf)₃ is reported to be 'much higher' than that of previously reported metallic triflates M(OTf)₃ where M = Al, Ga, Ln (lanthanides), or Sc [1]. This class-level inference is supported by the observation that Bi(OTf)₃ also exhibits superior performance in the acylation of alcohols using acid anhydrides relative to other metal triflates .

Friedel-Crafts acylation Lewis acid catalysis deactivated arenes

Bi(OTf)₃ vs. Fe(OTf)₃, Cu(OTf)₂, and Yb(OTf)₃: Equivalent Reactivity in Glycosylation with 35 mol% Loading and 1-Hour Completion

In the activation of glycosyl bromides and chlorides, Bi(OTf)₃ is established as an effective catalyst, promoting glycosidation with many classes of glycosyl acceptors. Most reactions complete within 1 hour in the presence of only 35 mol% of Bi(OTf)₃ catalyst . In direct glycosylations with GalNAc 1-OPiv donors, Bi(OTf)₃ is reported to be highly active, alongside Fe(OTf)₃, whereas metal triflates such as those of Cu(II) and Yb(III) are described as 'less reactive' [1].

glycosylation carbohydrate chemistry glycosyl halides

Bi(OTf)₃ vs. Sc(OTf)₃: Cost-Effective Alternative with Comparable Catalytic Activity for Acylation and Arylation

Comparative evaluation of Bi(OTf)₃ and Sc(OTf)₃ in a glyoxylate arylation reaction reveals that Bi(OTf)₃ provides comparable catalytic activity [1]. However, a key differentiation lies in the comparatively lower cost and ease of handling of Bi(OTf)₃, making it an attractive alternative to Sc(OTf)₃ for the acylation of alcohols . This economic advantage is achieved without significant compromise in catalytic performance for many standard acylation protocols.

metal triflate cost analysis green chemistry

Bi(OTf)₃ vs. Other Lewis Acids: Ultra-Low Catalyst Loading (0.5 mol%) for Diene and Naphthalene Synthesis

Bi(OTf)₃ demonstrates exceptional catalytic efficiency in the conversion of cyclopropyl carbinol derivatives to dienes and naphthalene compounds, operating with only 0.5 mol% catalyst loading under mild conditions (85 °C) and achieving high yields with a broad substrate scope [1]. Comparative studies within this work reveal the superior catalytic performance of Bi(OTf)₃ over other Lewis acids. The protocol significantly reduces catalyst loading, reaction time, and energy consumption, directly addressing key challenges in green chemistry [1].

green chemistry low catalyst loading cyclopropyl carbinol

Bi(OTf)₃ vs. BiCl₃, BiI₃, BiBr₃, and Bi(NO₃)₃: Superior Yield and Reduced Reaction Time Across Bismuth Salts

A systematic comparison of various bismuth salts in the one-pot synthesis of α-aminophosphonates reveals the unique position of Bi(OTf)₃. Under identical conditions (10 mol% catalyst), Bi(OTf)₃ achieves a 98% yield in 3 minutes [1]. In contrast, BiCl₃ gives 85% in 2 hours, BiI₃ gives 75% in 5 hours, BiBr₃ gives 71% in 4 hours, and Bi(NO₃)₃·5H₂O gives 67% in 5 hours. This head-to-head comparison clearly demonstrates that Bi(OTf)₃ provides both the highest yield and the fastest reaction rate among the bismuth salts tested.

bismuth salts catalyst screening α-aminophosphonates

Bi(OTf)₃ Application Scenarios Driven by Quantitative Differentiation Evidence


High-Throughput Synthesis of α-Aminophosphonates Requiring Rapid Turnaround

For laboratories engaged in the parallel or combinatorial synthesis of α-aminophosphonates, the 40-fold reduction in reaction time achieved with Bi(OTf)₃ relative to BiCl₃ (3 minutes vs. 2 hours) [1] is a critical operational advantage. Procuring Bi(OTf)₃ over alternative bismuth salts directly enables higher daily reaction throughput and reduces energy consumption from prolonged heating.

Friedel-Crafts Acylation of Electron-Deficient or Deactivated Aromatic Substrates

In synthetic routes targeting compounds containing deactivated arenes (e.g., fluorobenzene derivatives), Bi(OTf)₃ is the catalyst of choice. Evidence shows that its catalytic activity is much higher than that of Al, Ga, Ln, and Sc triflates, enabling high-yielding acylations on substrates that are challenging for other Lewis acids [2]. Procurement of Bi(OTf)₃ is essential for ensuring reaction success and high isolated yields in these challenging transformations.

Green Chemistry Processes Requiring Ultra-Low Catalyst Loadings

Processes designed around green chemistry principles, which aim to minimize waste and reagent consumption, benefit significantly from Bi(OTf)₃. Its demonstrated ability to catalyze complex transformations with as little as 0.5 mol% loading [3] makes it an ideal candidate for industrial-scale applications where catalyst cost and environmental impact are under strict scrutiny.

Cost-Conscious Glycosylation or Acylation Protocols as a Scandium Triflate Alternative

For academic labs or industrial R&D where Sc(OTf)₃ is commonly used but its high cost is prohibitive, Bi(OTf)₃ presents a validated, cost-effective alternative. It offers comparable catalytic activity in key acylation and arylation reactions [4] and is highly effective in glycosylation , all while being easier to handle and less expensive. Procurement of Bi(OTf)₃ allows budget-conscious groups to execute high-level synthetic chemistry without compromising on catalytic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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